

Spectroscopic Profile of 4-Amino-2-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2-methylphenol

Cat. No.: B1329486

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-2-methylphenol** (CAS No: 2835-96-3), a compound of interest in chemical research and drug development. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following sections present the key spectroscopic data for **4-Amino-2-methylphenol** in a structured tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.^[1]^[2]^[3] The ¹H and ¹³C NMR data for **4-Amino-2-methylphenol** are summarized below. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.^[4]^[5]

¹H NMR Data (90 MHz, DMSO-d₆)^[4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not fully available in search results			

¹³C NMR Data (90 MHz, DMSO-d₆)[5]

Chemical Shift (δ) ppm	Assignment
Data not fully available in search results	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7] The characteristic IR absorption bands for **4-Amino-2-methylphenol** are presented below. The spectrum is often obtained from a KBr disc or a Nujol mull.[4]

IR Data (KBr Disc/Nujol Mull)[8]

Wavenumber (cm ⁻¹)	Intensity	Assignment
Specific peak data not fully available in search results	N-H stretch (amine)	O-H stretch (phenol)
		C-H stretch (aromatic/aliphatic)
		C=C stretch (aromatic)
		C-N stretch
		C-O stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [9][10] The molecular weight of **4-Amino-2-methylphenol** is 123.15 g/mol. [11][12] Electron ionization (EI) is a common method for generating the mass spectrum.

Mass Spectrometry Data[11]

m/z	Relative Intensity (%)	Assignment
123	Data not fully available	[M] ⁺ (Molecular ion)
122	Data not fully available	[M-H] ⁺
106	Data not fully available	Fragment ion
94	Data not fully available	Fragment ion
78	Data not fully available	Fragment ion

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like **4-Amino-2-methylphenol**.

NMR Spectroscopy Protocol

A standard protocol for obtaining NMR spectra of an organic compound involves the following steps:[1][13]

- **Sample Preparation:** Dissolve 5-10 mg of purified **4-Amino-2-methylphenol** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.
- **Transfer to NMR Tube:** Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for a 90 MHz or higher

field strength spectrometer are typically used.

- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

IR Spectroscopy Protocol

A common method for obtaining the IR spectrum of a solid sample is the thin solid film or KBr pellet method:[6][14]

- Sample Preparation (Thin Film): Dissolve a small amount of **4-Amino-2-methylphenol** in a volatile solvent like methylene chloride.[14] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[14]
- Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
- Data Acquisition: Place the salt plate or KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum. A background spectrum of the empty salt plate or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

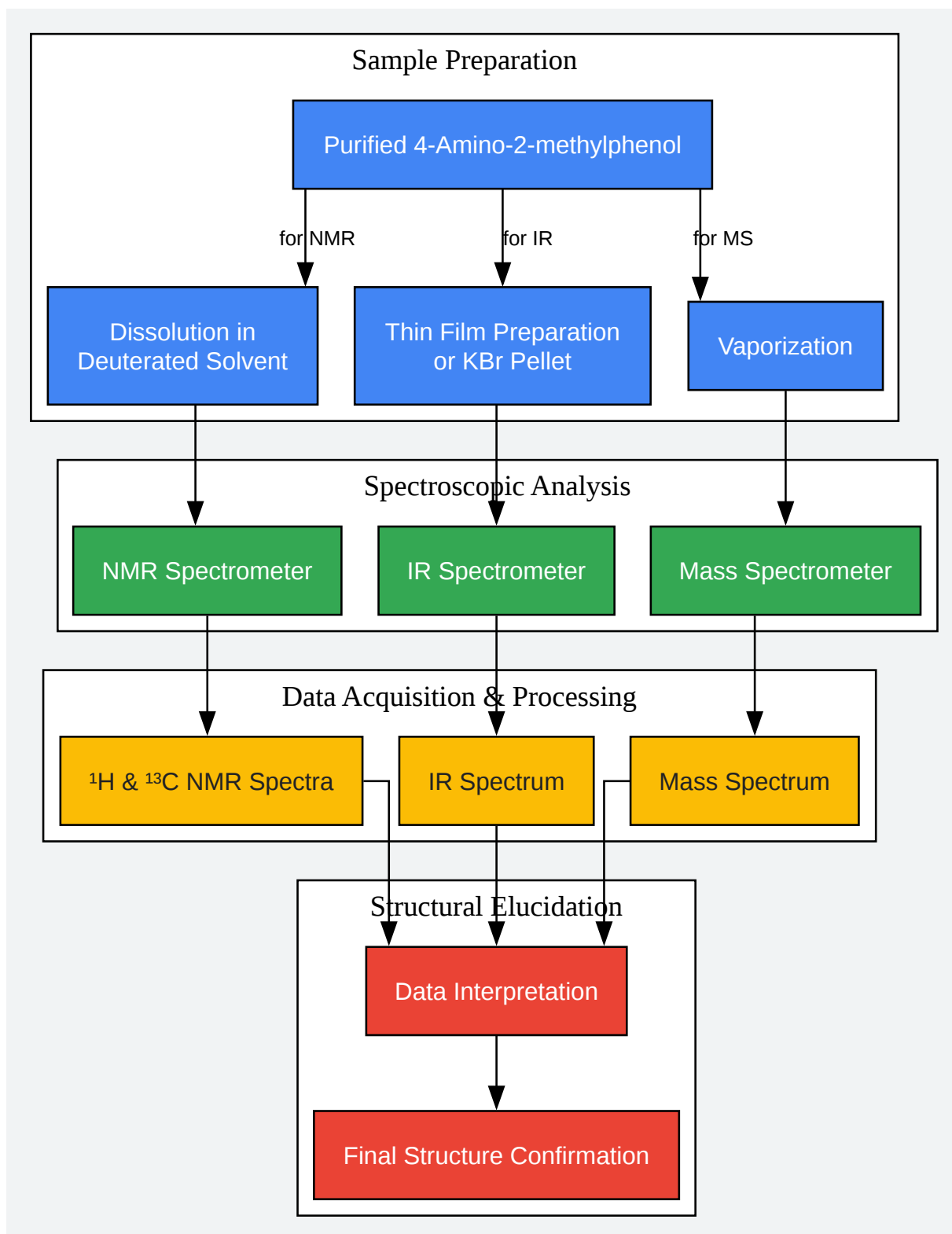
Mass Spectrometry Protocol

A general procedure for obtaining an electron ionization (EI) mass spectrum is as follows:[9][15]

- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, where it is vaporized.
- Ionization: Bombard the gaseous molecules with a high-energy electron beam, causing the molecules to ionize and fragment.[16]
- Mass Analysis: Accelerate the resulting ions and pass them through a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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A generalized workflow for spectroscopic analysis.

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